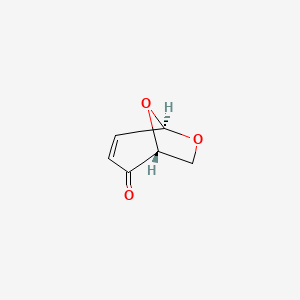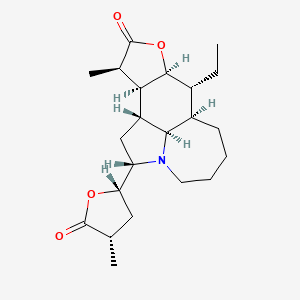
N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)eicosa-5,8,11,14-tetraenamide is an anilide.
Applications De Recherche Scientifique
Pain Modulation
N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide, also known as AM404, plays a significant role in pain modulation. Studies have shown its effectiveness in reducing neuropathic and inflammatory pain through the inhibition of endocannabinoid transport. This was observed in various models, including acute nociception, neuropathic pain, and inflammatory pain, indicating its potential as a target for analgesic drug development (La Rana et al., 2006).
Neurochemical Effects
Research indicates that N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide enhances neurochemical effects similar to δ-9-tetrahydrocannabinol (THC), particularly when combined with inhibitors of fatty acid amide hydrolase. This suggests its influence on dopamine levels in the brain, which could be relevant for treating disorders related to endocannabinoid transmission (Solinas et al., 2007).
Cancer Research
In the context of cancer research, compounds structurally related to N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide have been studied for their anti-cancer properties. For example, N-(4-hydroxyphenyl)retinamide (HPR) has shown effectiveness in inducing apoptosis in neuroblastoma cells, suggesting its potential use in cancer management (di Vinci et al., 1994).
Neurological Disorders
There is evidence that N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide and related compounds might be effective in managing symptoms of neurological disorders. For instance, UCM707, a derivative, showed symptom control efficacy in models of Huntington's disease and multiple sclerosis, although it did not delay neurodegeneration in these disorders (Lago et al., 2006).
Skin Tumorigenesis
Research on N-(4-hydroxyphenyl)retinamide, a related compound, indicates its potential in inhibiting skin tumor promotion, providing insights into its use in cancer prevention and treatment (McCormick & Moon, 1986).
Unfolded Protein Response in Cancer Cells
The PERK/eIF2 alpha signaling pathway of the Unfolded Protein Response is essential for the cytotoxicity of 4HPR, a compound related to N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide, in cancer cells. This finding is crucial for understanding the molecular mechanisms underlying the cytotoxic effects of 4HPR on cancer cells (Lai & Wong, 2008).
Propriétés
Formule moléculaire |
C26H37NO2 |
|---|---|
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
(5E,8E,11E,14E)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6+,10-9+,13-12+,16-15+ |
Clé InChI |
IJBZOOZRAXHERC-CGRWFSSPSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=CC=C(C=C1)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



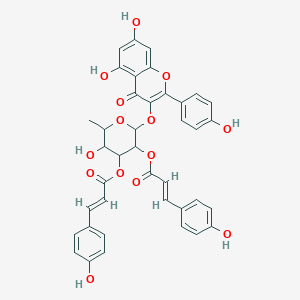
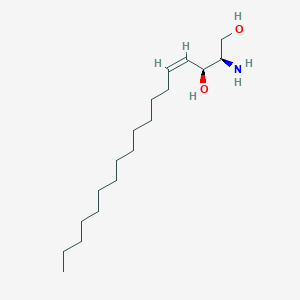
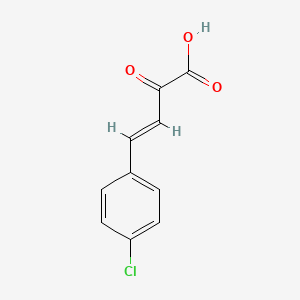
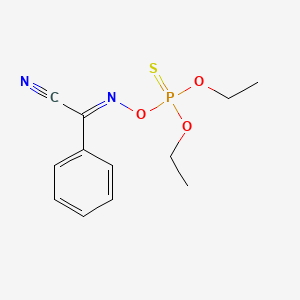

![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)



